Benzyltrimethylammonium Fluoride: A Comprehensive Technical Guide
Benzyltrimethylammonium Fluoride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylammonium (B79724) fluoride (B91410) (BTAF) is a quaternary ammonium (B1175870) salt that serves as a versatile and efficient source of organic-soluble fluoride ions.[1][2][3] It is a white crystalline solid, commercially available as a hydrate (B1144303), and is known for its applications in a range of organic transformations, most notably in the cleavage of silyl (B83357) ether protecting groups and as a nucleophilic fluorinating agent.[2][3][4] This technical guide provides an in-depth overview of the chemical and physical properties of benzyltrimethylammonium fluoride, detailed experimental protocols for its synthesis and key applications, and a summary of its safety and handling considerations.
Chemical and Physical Properties
Benzyltrimethylammonium fluoride is a hygroscopic solid that is soluble in water and various organic solvents.[2] It is important to note that BTAF is typically available and used as its hydrate form, as the anhydrous form is not stable.[3]
Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₆FN (Anhydrous) | [2] |
| C₁₀H₁₈FNO (Hydrate) | [1] | |
| Molecular Weight | 169.24 g/mol (Anhydrous) | [2] |
| 187.25 g/mol (Hydrate) | [1] | |
| Appearance | White crystalline solid | [2] |
| Melting Point | 181-183 °C (Hydrate) | [3][5] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in water and organic solvents such as ethanol (B145695) and ether. | [2] |
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR | δ (ppm): 7.55-7.40 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂), 3.10 (s, 9H, N(CH₃)₃) | |
| ¹³C NMR | δ (ppm): 134.1, 131.2, 129.3, 128.8 (Ar-C), 68.9 (CH₂), 52.7 (N(CH₃)₃) | |
| ¹⁹F NMR | δ (ppm): -85.5 (s) |
Synthesis of Benzyltrimethylammonium Fluoride
The synthesis of benzyltrimethylammonium fluoride is typically achieved through a two-step process. The first step involves the quaternization of an amine, followed by an anion exchange reaction to introduce the fluoride ion.
Synthesis Workflow
Caption: Synthesis of Benzyltrimethylammonium Fluoride.
Experimental Protocol: Synthesis from Benzyltrimethylammonium Iodide
This protocol describes the synthesis of benzyltrimethylammonium fluoride from the corresponding iodide salt.
Materials:
-
Benzyltrimethylammonium iodide
-
Silver(I) fluoride (AgF)
-
Anhydrous methanol (B129727)
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Dissolve benzyltrimethylammonium iodide (1.0 equivalent) in anhydrous methanol (10 mL).
-
In a separate flask, prepare a suspension of silver(I) fluoride (1.1 equivalents) in anhydrous methanol (10 mL).
-
Slowly add the solution of benzyltrimethylammonium iodide to the silver(I) fluoride suspension with stirring.
-
Stir the resulting suspension for 1 hour at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the silver iodide precipitate.
-
Wash the Celite pad with a small amount of anhydrous methanol.
-
Combine the filtrates and remove the solvent in vacuo using a rotary evaporator.
-
Dry the resulting solid under vacuum to yield benzyltrimethylammonium fluoride.
Yield: Approximately 40%.
Applications in Organic Synthesis
Benzyltrimethylammonium fluoride is a valuable reagent in several key organic transformations due to its ability to deliver soluble fluoride ions under mild conditions.
Cleavage of Silyl Ethers
One of the primary applications of BTAF is the deprotection of silyl ethers, which are common protecting groups for alcohols in multi-step organic synthesis.[2][3] The fluoride ion acts as a strong nucleophile towards the silicon atom, leading to the cleavage of the Si-O bond.
Caption: General Workflow for Silyl Ether Cleavage.
Note: This is a general procedure adapted from protocols for similar fluoride reagents like TBAF, as a specific, detailed protocol for BTAF was not found in the literature search.
Materials:
-
Silyl ether substrate
-
Benzyltrimethylammonium fluoride hydrate (BTAF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment
Procedure:
-
Dissolve the silyl ether (1.0 equivalent) in anhydrous THF.
-
Add a solution of benzyltrimethylammonium fluoride hydrate (1.1 - 1.5 equivalents) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrate.
-
Once the reaction is complete, quench the reaction by adding water.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.
Nucleophilic Fluorination
BTAF serves as an effective nucleophilic fluorinating agent for the synthesis of organic fluorides. The organic cation enhances the solubility of the fluoride ion in organic solvents, facilitating the reaction.
Materials:
-
Alkyl halide or sulfonate substrate
-
Benzyltrimethylammonium fluoride (2.0 equivalents)
-
Acetonitrile-d₃ (CD₃CN)
-
Sealed Schlenk flask
Equipment:
-
Schlenk line
-
NMR tube
-
Heating apparatus
Procedure:
-
In a sealed Schlenk flask, dissolve the alkyl halide or sulfonate substrate in acetonitrile-d₃.
-
Add benzyltrimethylammonium fluoride (2.0 equivalents) to the solution.
-
Heat the sealed flask at 85 °C for 24 hours.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy.
-
Upon completion, the product can be isolated by standard workup and purification techniques.
Catalysis
Benzyltrimethylammonium fluoride has also been shown to be an effective catalyst in certain organic reactions.
BTAF can catalyze the one-pot, three-component Hantzsch synthesis of 1,4-dihydropyridines under solvent-free conditions.
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (B1235776) (2 mmol)
-
Ammonium acetate (B1210297) (1.2 mmol)
-
Benzyltrimethylammonium fluoride hydrate (10 mol%)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and benzyltrimethylammonium fluoride hydrate (10 mol%).
-
Heat the reaction mixture at 60 °C with stirring for the appropriate time (typically 15-45 minutes).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol and heat to dissolve the product.
-
Allow the solution to cool to room temperature to recrystallize the product.
-
Filter the solid product, wash with cold ethanol, and dry to obtain the pure 1,4-dihydropyridine.
Yields: Generally high, often exceeding 90%.
Safety and Handling
Benzyltrimethylammonium fluoride is an irritant and should be handled with care in a well-ventilated fume hood.[5][6]
GHS Hazard Information
-
Hazard Statements:
-
Precautionary Statements:
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory when handling this compound.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2]
Conclusion
Benzyltrimethylammonium fluoride is a highly effective and versatile reagent in modern organic synthesis. Its ability to provide a soluble source of fluoride ions under mild conditions makes it particularly valuable for the deprotection of silyl ethers and for nucleophilic fluorination reactions. Furthermore, its catalytic activity in multicomponent reactions highlights its broader utility. This guide provides essential information for researchers and professionals to safely and effectively utilize benzyltrimethylammonium fluoride in their synthetic endeavors.
References
- 1. Benzenemethanaminium, N,N,N-trimethyl-, fluoride, hydrate (1:1:?) | C10H18FNO | CID 16211989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyltrimethylammonium Fluoride | C10H16FN | CID 11062816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzyltrimethylammonium fluoride - Wikipedia [en.wikipedia.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. BENZYLTRIMETHYLAMMONIUM FLUORIDE HYDRATE | 127582-36-9 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
